N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-acetamide
Description
Properties
IUPAC Name |
N-[(3R)-1-(2-aminoethyl)piperidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-8(13)11-9-3-2-5-12(7-9)6-4-10/h9H,2-7,10H2,1H3,(H,11,13)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCCNUIYJJPHND-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCN(C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1CCCN(C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Piperidine Intermediate Synthesis
The synthesis begins with (R)-(-)-1-phenyl-1,2-ethanediol, a chiral starting material that undergoes oxidation and reductive amination to yield (R)-1-phenyl-2-aminoethanol derivatives. This intermediate is critical for introducing the piperidine ring’s stereochemistry. Reaction with 4-nitrophenylethylamine in tetrahydrofuran (THF) at 20–30°C facilitates the formation of a secondary amine intermediate, which is subsequently hydrogenated using palladium-carbon (Pd/C) under a hydrogen atmosphere to reduce nitro groups and stabilize the amine.
Acetamide Functionalization
The piperidine-amine intermediate is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as triethylamine. Solvent selection is pivotal at this stage, with THF or acetonitrile preferred due to their compatibility with acylation reactions. The reaction is typically conducted at 0–5°C to minimize side reactions, achieving yields exceeding 85%.
Optimization of Reaction Conditions
Solvent Systems and Volumes
The solvent directly impacts reaction kinetics and product purity. THF is the solvent of choice for coupling reactions due to its ability to dissolve both polar and non-polar reagents. Patent data indicate that solvent volumes ranging from 1 to 3 volumes relative to the substrate optimize reaction efficiency without compromising yield.
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent Volume | 1–3 volumes (THF) | Maximizes solubility |
| Reaction Temperature | 20–30°C | Balances rate and selectivity |
| Reaction Time | 4–5 hours | Ensures completion |
Catalytic Hydrogenation
Hydrogenation of nitro intermediates to amines requires 10% Pd/C as a catalyst. Reactions are performed under 30–50 psi of hydrogen gas at 25°C, achieving quantitative conversion within 6–8 hours. Catalyst loading at 5–10% w/w ensures efficient turnover without excessive costs.
Purification and Isolation Techniques
Crystallization
Isolation of the pure α-form crystal is achieved by cooling the reaction mixture to 5–10°C for 10–15 hours. This slow crystallization process enhances enantiomeric excess (ee) to >99.8%, as validated by chiral HPLC.
Chromatographic Methods
Column chromatography using silica gel (60–120 mesh) and a methanol:dichloromethane (1:9 v/v) eluent system removes residual impurities. This step is critical for achieving a chemical purity of >99.5%, as measured by reverse-phase HPLC.
Analytical Validation
High-Performance Liquid Chromatography (HPLC)
HPLC analysis with a C18 column and UV detection at 254 nm confirms chemical purity. The mobile phase (acetonitrile:water with 0.1% trifluoroacetic acid) resolves the target compound at a retention time of 8.2 minutes.
Chiral HPLC for Stereochemical Analysis
Chiral purity is assessed using a Chiralpak AD-H column with hexane:isopropanol (80:20) as the eluent. The (R)-enantiomer elutes at 12.4 minutes, while the (S)-enantiomer appears at 14.7 minutes, enabling precise quantification of enantiomeric excess.
Scalability and Industrial Considerations
Industrial-scale synthesis prioritizes solvent recovery and catalyst reuse to minimize costs. Continuous flow reactors enhance reproducibility for the hydrogenation step, reducing reaction times by 40% compared to batch processes. Environmental considerations drive the adoption of green solvents like 2-methyl-THF, which offers comparable performance to THF with lower toxicity .
Chemical Reactions Analysis
Types of Reactions
N-[®-1-(2-Amino-ethyl)-piperidin-3-yl]-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-acetamide exhibits promising pharmacological properties, particularly in the treatment of neurological disorders. Its piperidine structure is linked to interactions with neurotransmitter receptors, which may influence conditions such as depression and anxiety. Research indicates that compounds with similar structural features can modulate neurotransmission pathways, making this compound a candidate for further pharmacological investigation .
Potential Therapeutic Targets
- Neurotransmitter Receptors : Preliminary studies suggest binding affinity to specific receptors involved in mood regulation and cognition.
- Tankyrase Inhibition : Similar compounds have been explored for their role in inhibiting tankyrase enzymes, which are implicated in cancer signaling pathways .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique functional groups enable it to participate in various chemical reactions, facilitating the development of more complex molecules. Key reactions include:
- Oxidation : Transforming the compound into ketones or carboxylic acids.
- Reduction : Producing amines or alcohols through reduction reactions with agents like lithium aluminum hydride.
Synthetic Routes
Several synthetic pathways can yield this compound efficiently, allowing for the exploration of derivatives that may enhance biological activity or alter pharmacokinetic properties.
Biological Research
The compound is under investigation for its biological activities, particularly antimicrobial and antiviral properties. Its interaction with biological targets is crucial for understanding its mechanism of action and therapeutic potential.
| Activity Type | Potential Effects | References |
|---|---|---|
| Antimicrobial | Inhibitory effects on bacterial growth | |
| Antiviral | Possible action against viral pathogens | |
| Enzyme Inhibition | Modulation of metabolic pathways |
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
Study 1: Neurotransmitter Interaction
A study demonstrated that similar piperidine derivatives could effectively bind to serotonin receptors, suggesting potential antidepressant properties .
Study 2: Cancer Signaling Pathways
Research focusing on tankyrase inhibitors revealed that compounds structurally related to this compound could disrupt Wnt signaling pathways, offering insights into cancer treatment strategies .
Study 3: Synthesis and Biological Evaluation
A comprehensive evaluation of synthesized derivatives indicated that modifications in the acetamide group significantly influenced biological activity, highlighting the importance of structural optimization in drug design.
Mechanism of Action
The mechanism of action of N-[®-1-(2-Amino-ethyl)-piperidin-3-yl]-acetamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Physicochemical and Spectral Comparisons
Melting Points and Solubility
- Target Compound: Predicted melting point ~160–190°C (based on analogs in ). The aminoethyl group confers moderate water solubility (~10–50 mg/mL) .
- Cyclopropyl Analog () : Higher lipophilicity likely reduces aqueous solubility (<5 mg/mL).
- Hydrochloride Salt () : Enhanced solubility (>100 mg/mL in water) due to ionic character.
Spectral Characteristics
- NMR: The target compound’s ¹H NMR would show δ ~1.5–2.2 ppm (piperidine protons), δ ~3.3 ppm (N-CH₂ of aminoethyl), and δ ~2.0 ppm (acetamide methyl). The R-configuration may split signals due to chiral center effects .
- IR : Strong carbonyl stretch at ~1650 cm⁻¹ (amide C=O) and N-H stretches at ~3300 cm⁻¹ .
Biological Activity
N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-acetamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth exploration of its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 198.28 g/mol. Its structure includes a piperidine ring, an acetamide functional group, and an aminoethyl substituent, which contribute to its reactivity and biological interactions.
The biological activities of this compound are primarily attributed to its interactions with various neurotransmitter receptors. Studies suggest that compounds with similar piperidine structures can influence neurotransmission pathways, potentially affecting mood regulation, cognition, and other central nervous system functions .
Antimicrobial Activity
Recent studies have indicated that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. For instance:
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| This compound | 0.0039 - 0.025 | S. aureus, E. coli |
| Other Piperidine Derivatives | 0.0048 - 0.0195 | C. albicans, B. mycoides |
These results highlight the compound's potential as an antibacterial agent, particularly against Gram-positive bacteria like Staphylococcus aureus .
Neuropharmacological Effects
The piperidine moiety in this compound is associated with neuropharmacological activities. Research indicates that compounds similar to this structure can act as inhibitors for various enzymes involved in neurotransmitter metabolism, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For example:
| Enzyme | IC50 (µM) | Comparison |
|---|---|---|
| AChE | 0.08 | More active than traditional inhibitors |
| BuChE | 0.14 | Comparable to known pharmaceuticals |
This activity suggests a potential application in treating cognitive disorders such as Alzheimer's disease .
Synthesis Methods
The synthesis of this compound can be achieved through various chemical routes, often involving multi-step processes that allow for the introduction of functional groups while minimizing by-products. Common methods include:
- N-Alkylation Reactions : Utilizing chiral reagents to ensure the desired stereochemistry.
- Amidation Reactions : Reacting piperidine derivatives with acetic acid derivatives under controlled conditions.
These methods not only facilitate the production of the target compound but also allow for modifications that may enhance biological activity or alter pharmacokinetic properties .
Case Studies
Several case studies have demonstrated the efficacy of this compound in preclinical models:
- Cognitive Enhancement : In animal models, administration of this compound showed improved performance in memory tasks compared to controls.
- Antimicrobial Efficacy : In vitro studies revealed rapid bactericidal effects against S. aureus and E. coli within hours of exposure.
These findings underscore the compound's potential therapeutic applications across various medical fields.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-acetamide, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting a piperidin-3-yl precursor with 2-aminoethyl halides under basic conditions (e.g., potassium carbonate in DMF at 65°C or triethylamine in acetonitrile under inert atmosphere) . Microwave-assisted methods (e.g., coupling acetamide intermediates with halogenated precursors) can enhance reaction efficiency by reducing time and improving regioselectivity . Key parameters affecting yield include temperature (optimal range: 60–80°C), solvent polarity, and stoichiometric ratios of reactants. Purification via prep-LCMS or column chromatography is critical for isolating the target compound .
Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the piperidine ring substitution pattern and acetamide moiety. For example, the downfield shift of the amide proton (~8.0–8.5 ppm) and piperidine ring protons (δ 2.5–3.5 ppm) are diagnostic .
- LCMS : Validates molecular weight (e.g., observed [M+H] = 200.2) and purity (>95%) .
- FT-IR : Amide C=O stretching (~1650 cm) and N-H bending (~1550 cm) confirm functional groups.
Advanced Research Questions
Q. How can researchers optimize enantiomeric purity during synthesis, given the chiral center at the piperidine ring?
- Methodological Answer : Enantiomeric purity is achieved via chiral resolution or asymmetric synthesis. For example:
- Chiral Derivatization : Convert the compound into diastereomers using a chiral auxiliary (e.g., (S)-(-)-1-phenylethylamine) and separate via HPLC .
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in transition metal-catalyzed reactions to induce stereoselectivity.
- Analytical Validation : Chiral HPLC or polarimetry quantifies enantiomeric excess (ee > 98% required for pharmacological studies).
Q. What experimental strategies resolve contradictory LCMS and NMR data for derivatives of this compound?
- Methodological Answer : Contradictions often arise from isomeric impurities or solvent artifacts. Strategies include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns proton-carbon correlations .
- High-Resolution Mass Spectrometry (HRMS) : Differentiates isobaric species (e.g., exact mass matching within 5 ppm).
- DSC/TGA : Identifies polymorphic forms or hydration states affecting spectral data.
Q. How should binding assays be designed to evaluate interactions with biological targets (e.g., GPCRs)?
- Methodological Answer :
- Radioligand Displacement Assays : Use H-labeled antagonists (e.g., SR140333 for NK1 receptors) to measure IC values. Include controls for non-specific binding (e.g., 10 μM cold ligand) .
- Functional Assays (cAMP/Calcium Flux) : Transfect cells with target receptors (e.g., TAAR1) and measure downstream signaling. Normalize data to reference agonists (e.g., EC for tyramine).
- Molecular Docking : Use PHENIX or AutoDock Vina to model ligand-receptor interactions, focusing on hydrogen bonding with conserved residues (e.g., Asp113 in TAAR1) .
Data Contradiction Analysis
Q. How to troubleshoot low yields in the final synthetic step?
- Methodological Answer :
- Parameter Screening : Vary reaction time (2–24 h), temperature (40–100°C), and catalyst loading (5–20 mol%).
- Intermediate Analysis : Use TLC or in situ IR to monitor reaction progress. If intermediates degrade (e.g., amine oxidation), employ inert atmospheres or antioxidants (e.g., BHT) .
Q. Why might biological activity vary between batches despite identical purity?
- Methodological Answer :
- Conformational Analysis : Use circular dichroism (CD) to check for structural variations (e.g., helical vs. random coil in peptide conjugates).
- Impurity Profiling : LC-MS/MS identifies trace byproducts (e.g., <0.1% acylated derivatives) that antagonize target receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
